Ketoconazole

Beschreibung

Eigenschaften

IUPAC Name |

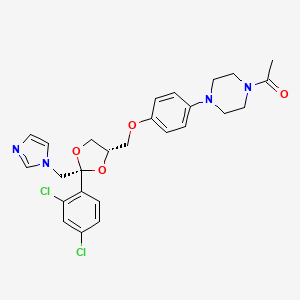

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-ZEQKJWHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 |

Source

|

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161949 |

Source

|

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR POWDER. |

Source

|

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0866 mg/L, Solubility in water: none |

Source

|

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) |

Source

|

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

142128-57-2, 65277-42-1, 142128-59-4 |

Source

|

| Record name | (-)-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOKETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C |

Source

|

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Fungal Cell: Ketoconazole's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), a pioneering imidazole (B134444) antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed examination of its core mechanism of action: the inhibition of ergosterol (B1671047) biosynthesis. By targeting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, this compound initiates a cascade of events that culminates in fungal cell growth inhibition and, at higher concentrations, cell death. This document outlines the biochemical pathways, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the key processes to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its interference with the synthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] Ergosterol is critical for maintaining membrane fluidity, structural integrity, and the proper function of membrane-bound enzymes.[1][3]

This compound's specific target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[][5] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.[1][3] The mechanism of inhibition involves the nitrogen atom in this compound's imidazole ring binding to the heme iron atom in the active site of the cytochrome P450 enzyme.[1] This action blocks the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[][5]

The inhibition of this enzyme leads to two primary consequences:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[1][6] This disruption inhibits fungal growth and replication.[5]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][7] These abnormal sterols integrate into the fungal membrane, further disrupting its structure and function, contributing to the antifungal effect.[7]

At high concentrations, the extensive membrane damage can lead to a direct fungicidal effect, causing rapid leakage of cellular contents like ATP.[8][9]

Visualization of the Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway and pinpoints the inhibitory action of this compound.

Downstream Consequences of Ergosterol Depletion

The inhibition of ergosterol synthesis initiates a cascade of detrimental effects on the fungal cell, as depicted in the diagram below.

Quantitative Data: In Vitro Inhibitory Activity

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%. The IC50 values vary depending on the fungal species, the specific metabolic enzyme being assayed, and the experimental conditions.

| Target | Organism/System | IC50 Value (µM) | Reference |

| Pyrotinib Metabolism (CYP3A4) | Rat Liver Microsomes | 0.06 | [10] |

| Human CYP3A4 | Human | 0.133 - 0.146 | [11] |

| Itraconazole (B105839) Metabolism (CYP3A4) | Rat Liver Microsomes | 0.27 | [10] |

| Candida albicans Growth | - | > 0.25 | [12] |

| Candida glabrata Growth | - | 56 (µg/mL) | [13] |

Note: IC50 values are highly dependent on the assay conditions. The data presented are for comparative purposes.

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.[14][15] The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after overnight incubation.[15]

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[15][16]

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well, flat-bottom microtiter plates[16]

-

Spectrophotometer or plate reader (OD at 492 nm or 530 nm)

-

Sterile saline (0.85%)

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation (Yeast): a. Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.[15] b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[15] d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration.[15]

-

Plate Preparation (Serial Dilution): a. Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration. b. Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate. Column 1 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).[14] c. Add 200 µL of the this compound working solution to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly. Repeat this process across the plate to column 10, discarding the final 100 µL from column 10.[16] Wells in column 11 will serve as the inoculum control.

-

Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to each well from columns 1-11.[16] The final volume in each well will be 200 µL. b. Add 100 µL of sterile RPMI-1640 to column 12 (sterility control). c. Seal the plate or place it in a humidified chamber and incubate at 35°C for 24-48 hours.[12][17]

-

MIC Determination: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[15][17] b. This can be assessed visually or by reading the optical density (OD) at 492 nm with a microplate reader.[15]

Protocol: Quantification of Fungal Ergosterol Content by Spectrophotometry

This protocol provides a method to quantify total ergosterol content, which is useful for assessing the direct impact of azole antifungals on their target pathway.[18]

Materials:

-

Fungal cells (treated and untreated controls)

-

Alcoholic potassium hydroxide (B78521) (25% KOH in 95% ethanol)

-

Sterile water

-

n-Heptane

-

Vortex mixer

-

Water bath or heat block

-

Spectrophotometer capable of UV scanning

-

Quartz cuvettes

Procedure:

-

Cell Harvesting: a. Grow fungal cells to the desired phase in the presence and absence of sub-inhibitory concentrations of this compound. b. Harvest a standardized number of cells by centrifugation. Wash the cell pellet with sterile water and record the wet weight.

-

Saponification: a. To the cell pellet, add 3 mL of alcoholic potassium hydroxide. b. Vortex vigorously for 1 minute. c. Incubate the mixture in an 85°C water bath for 1 hour to saponify cellular lipids.

-

Sterol Extraction: a. Allow the samples to cool to room temperature. b. Add 1 mL of sterile water and 3 mL of n-heptane to each tube. c. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the heptane (B126788) layer. d. Allow the layers to separate (centrifugation can be used to expedite this).

-

Spectrophotometric Analysis: a. Carefully transfer the upper heptane layer to a quartz cuvette. b. Scan the absorbance of the sample from 240 nm to 300 nm against a heptane blank. c. Ergosterol and its precursor 24(28)-dehydroergosterol (B45619) (DHE) produce a characteristic four-peaked curve in this range.[18] d. The amount of ergosterol is calculated based on the absorbance at specific wavelengths (typically 281.5 nm for total ergosterol + DHE and 230 nm for DHE alone).[18] The percentage of ergosterol can be calculated using the following equation: % Ergosterol = (A281.5 / 290) - (A230 / 518) (Where A is the absorbance at the specified wavelength, and 290 and 518 are empirically derived constants for ergosterol and DHE, respectively).

-

Data Interpretation: a. A significant reduction in the ergosterol content in this compound-treated cells compared to untreated controls confirms the drug's mechanism of action.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 3. mdpi.com [mdpi.com]

- 5. droracle.ai [droracle.ai]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Dancel | 2% | Shampoo | ড্যানসেল ২% শ্যাম্পু | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 8. journals.asm.org [journals.asm.org]

- 9. Direct membrane-damaging effect of this compound and tioconazole on Candida albicans demonstrated by bioluminescent assay of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Frontiers | Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs [frontiersin.org]

- 12. This compound and itraconazole susceptibility of Candida albicans isolated from patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ketoconazole as a CYP3A4 Inhibitor in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of ketoconazole (B1673606) as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4) in drug metabolism studies. This compound has historically been the benchmark inhibitor for assessing the potential for drug-drug interactions (DDIs) involving the CYP3A4 pathway, which is responsible for the metabolism of a vast number of therapeutic agents. This document details the mechanism of inhibition, provides standardized experimental protocols for in vitro and in vivo studies, and presents quantitative data from clinical DDI studies in a clear, comparative format. Furthermore, it illustrates key pathways and workflows using detailed diagrams to facilitate a deeper understanding of the principles and practices involved.

Mechanism of Action of this compound as a CYP3A4 Inhibitor

This compound is a broad-spectrum antifungal agent that also potently inhibits the activity of CYP3A4. Its primary mechanism of inhibition is through a reversible, non-competitive or mixed competitive-noncompetitive interaction with the enzyme. The imidazole (B134444) nitrogen atom of this compound coordinates with the heme iron atom within the active site of the CYP3A4 enzyme, thereby physically impeding the binding and subsequent metabolism of CYP3A4 substrates.

Beyond direct enzymatic inhibition, this compound also modulates CYP3A4 expression at the transcriptional level. It can interfere with the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of the CYP3A4 gene.[1][2] this compound has been shown to disrupt the interaction of PXR with its coactivators, such as steroid receptor coactivator-1 (SRC-1), and its crosstalk with other nuclear receptors like hepatocyte nuclear factor 4-alpha (HNF4α).[2][3] This dual action of both direct inhibition and transcriptional modulation underscores the profound and complex impact of this compound on CYP3A4-mediated drug metabolism.

Quantitative Data on this compound-Mediated CYP3A4 Inhibition

The inhibitory potency of this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the specific CYP3A4 substrate and the experimental system used.

In Vitro Inhibition Parameters

| Substrate | Parameter | Value (nM) | Experimental System |

| Midazolam | Ki | 14.9 ± 6.7 | Human Liver Microsomes (CYP3A4 only) |

| Midazolam | Ki | 17.0 ± 7.9 | Human Intestinal Microsomes (CYP3A4 only) |

| Midazolam | Ki | 26.7 ± 1.71 | cDNA-expressed CYP3A4 |

| Testosterone (B1683101) | Ki | 170 - 920 | Human Liver Microsomes |

| Midazolam | IC50 | 120 | Human Liver Microsomes |

| Nifedipine | - | Potent Inhibition | Human Liver Microsomes |

| Triazolam | - | Potent Inhibition | Human Liver Microsomes |

Data compiled from multiple sources.[4][5][6][7]

Clinical Drug-Drug Interaction Data with this compound

The co-administration of this compound with drugs that are substrates of CYP3A4 leads to significant increases in the systemic exposure of these drugs, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

| CYP3A4 Substrate | This compound Dosing Regimen | Substrate AUC Ratio (with/without this compound) | Substrate Cmax Ratio (with/without this compound) |

| Midazolam | 400 mg once daily | 15-fold increase | - |

| Triazolam | 200 mg twice daily | 11-fold increase | - |

| Alprazolam | 400 mg once daily | 2.63-fold increase | 1.18-fold increase |

| Alprazolam | 200 mg twice daily | Increased | - |

| Midazolam | 400 mg once daily | 16.95-fold increase | 4.21-fold increase |

| Saquinavir/ritonavir | 200 mg once daily | Not substantially altered | Not substantially altered |

| PSN821 | Single dose | Under investigation | Under investigation |

Data compiled from multiple sources.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in drug metabolism studies. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (Midazolam as substrate)

This protocol describes a common method to determine the IC50 of a test compound (using this compound as a positive control) for CYP3A4 activity using human liver microsomes and midazolam as the substrate.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (positive control inhibitor)

-

Midazolam (CYP3A4 substrate)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (stop solution)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare a stock solution of midazolam.

-

-

Incubation:

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add the human liver microsomes to the buffer.

-

Add the this compound dilutions (or solvent for the no-inhibitor control). The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Immediately add the midazolam substrate.

-

-

Reaction Termination:

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a sufficient volume of acetonitrile.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam, using a validated LC-MS/MS method.

-

-

Data Analysis:

In Vitro CYP3A4 Inhibition Assay using Testosterone 6β-Hydroxylation

This assay is another widely used method to assess CYP3A4 activity and its inhibition.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

Testosterone (CYP3A4 substrate)

-

NADPH regenerating system

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent (stop solution)

-

LC-MS/MS system

Procedure:

-

Prepare Solutions: As described in the midazolam assay, prepare stock and working solutions of this compound and testosterone.

-

Incubation: The incubation setup is similar to the midazolam assay, with HLMs, buffer, and inhibitor pre-incubated at 37°C.

-

Reaction Initiation: The reaction is started by the addition of the NADPH regenerating system followed by testosterone.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by adding a cold organic solvent.

-

Sample Analysis: The samples are processed (e.g., centrifugation) and the supernatant is analyzed for the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.[14][15][16]

-

Data Analysis: The IC50 value is determined as described for the midazolam assay.

Clinical Drug-Drug Interaction Study Protocol (Example)

This is a generalized protocol for a clinical DDI study to evaluate the effect of this compound on the pharmacokinetics of a new investigational drug (NID) that is a suspected CYP3A4 substrate.

Study Design:

-

An open-label, randomized, two-way crossover study in healthy male subjects.[11]

-

Period 1: Subjects receive a single oral dose of the NID.

-

Washout Period: A sufficient washout period is implemented to ensure complete elimination of the NID.

-

Period 2: Subjects receive multiple doses of this compound (e.g., 400 mg once daily for several days to achieve steady-state) followed by co-administration of a single oral dose of the NID with the last dose of this compound.[9]

Pharmacokinetic Sampling:

-

Serial blood samples are collected at predefined time points after the administration of the NID in both periods (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma is separated and stored frozen until analysis.

Bioanalytical Method:

-

A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify the concentrations of the NID and its major metabolites in plasma samples.

Pharmacokinetic Analysis:

-

The following pharmacokinetic parameters are calculated for the NID in each period using non-compartmental analysis:

-

AUC (Area Under the Curve) from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

Cmax (Maximum Plasma Concentration).

-

Tmax (Time to Maximum Plasma Concentration).

-

t1/2 (Terminal Half-life).

-

-

The geometric mean ratios and 90% confidence intervals for AUC and Cmax of the NID with and without this compound are calculated to assess the magnitude of the drug interaction.[10]

Visualizing Key Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Mechanism of this compound Inhibition of CYP3A4

Caption: Mechanism of CYP3A4 inhibition by this compound.

PXR-Mediated Regulation of CYP3A4 Expression and its Disruption by this compound

Caption: PXR signaling pathway and its disruption by this compound.

Experimental Workflow for DDI Assessment

Caption: Workflow for assessing CYP3A4-mediated drug-drug interactions.

Conclusion

This compound remains a critical tool in the field of drug metabolism and pharmacokinetics. Its well-characterized, potent inhibitory effect on CYP3A4 provides a reliable standard for assessing the DDI potential of new chemical entities. This guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, standardized experimental protocols, and visual representations of key processes. By adhering to these established methodologies and understanding the underlying principles, researchers and drug development professionals can effectively utilize this compound to generate robust and reliable data, ultimately contributing to the development of safer and more effective medicines. It is important to note that due to safety concerns, regulatory agencies now recommend alternative strong CYP3A4 inhibitors for clinical DDI studies, but the wealth of historical data and its continued use in preclinical settings ensure that a thorough understanding of this compound's properties remains essential.

References

- 1. benchchem.com [benchchem.com]

- 2. Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Midazolam alpha-hydroxylation by human liver microsomes in vitro: inhibition by calcium channel blockers, itraconazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Physiologically Based Pharmacokinetic Model of this compound and Its Metabolites as Drug–Drug Interaction Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP3A4-based drug-drug interaction: CYP3A4 substrates' pharmacokinetic properties and this compound dose regimen effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel testosterone 6 beta-hydroxylase activity assay for the study of CYP3A-mediated metabolism, inhibition, and induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 3A4-catalyzed testosterone 6beta-hydroxylation stereochemistry, kinetic deuterium isotope effects, and rate-limiting steps - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Landscape of Novel Ketoconazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of novel ketoconazole (B1673606) derivatives. It delves into their mechanism of action, presents a comparative analysis of their in vitro and in vivo efficacy, and offers detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antifungal agents.

Introduction: The Evolving Challenge of Fungal Infections

Fungal infections remain a significant global health concern, with increasing incidence, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the development of new antifungal agents with improved efficacy and safety profiles. This compound, a broad-spectrum imidazole (B134444) antifungal, has long been a cornerstone of antifungal therapy. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][5]

However, the clinical use of this compound has been limited by its pharmacokinetic properties and potential for drug-drug interactions and toxicity.[4] This has spurred the development of novel this compound derivatives with the aim of enhancing antifungal potency, broadening the spectrum of activity, and improving the safety profile. This guide explores the antifungal landscape of these next-generation this compound analogues.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for this compound and its derivatives is the inhibition of CYP51.[2][3] This enzyme catalyzes the demethylation of lanosterol, a key step in the biosynthesis of ergosterol.[1][2][6] By binding to the heme iron atom in the active site of CYP51, these azole compounds prevent the binding of the natural substrate, lanosterol, thereby blocking ergosterol production.[7][8] The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal cell membrane, leading to the antifungal effect.[5][7]

dot

Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of this compound derivatives.

Antifungal Spectrum of Novel this compound Derivatives

Recent research has focused on synthesizing novel this compound derivatives with modified chemical structures to enhance their antifungal activity and spectrum. These modifications often involve alterations to the piperazine (B1678402) ring, the imidazole moiety, or the side chains of the this compound scaffold.

In Vitro Antifungal Activity

The in vitro antifungal activity of novel this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various novel this compound derivatives against a range of pathogenic fungi.

Table 1: Antifungal Activity of Novel Triazole Derivatives Containing a Piperazine Moiety

| Compound | C. albicans 14053 (MIC80, μg/mL) | M. gypseum (MIC80, μg/mL) | Reference |

| 1d | 0.25 | >16 | [9] |

| 1i | 0.25 | >16 | [9] |

| 1j | 1 | 0.25 | [9] |

| 1k | 1 | 0.25 | [9] |

| 1l | 1 | 0.25 | [9] |

| 1r | 2 | 0.25 | [9] |

| Fluconazole (FCZ) | 1 | 32 | [9] |

| Voriconazole (VCZ) | 0.125 | 0.25 | [9] |

Table 2: Antifungal Activity of Novel Triazoles with Phenylethynyl Pyrazole Side Chains

| Compound | C. albicans (MIC, μg/mL) | C. neoformans (MIC, μg/mL) | A. fumigatus (MIC, μg/mL) | Reference |

| 5k | 0.125 | 0.125 | 8.0 | [10] |

| 6c | 0.0625 | 0.0625 | 4.0 | [10] |

| Fluconazole | 0.5 | 2.0 | >64 | [10] |

Table 3: Antifungal Activity of Piperazine-Modified this compound Derivatives

| Compound | Aspergillus flavus (MIC, μM) | Aspergillus fumigatus (MIC, μM) | Reference |

| 5 | 0.78 | 1.56 | [11] |

| This compound (KTZ) | 18.75 | 12.5 | [11] |

Table 4: Antifungal Activity of (2S, 4R)-Ketoconazole Sulfonamide Analogs

| Compound | C. albicans (MIC75, nM) | C. glabrata (MIC75, nM) | Reference |

| 3a-3c (linear sulfonamides) | 125 | 500 | [12][13] |

| 3d (isopropyl analog) | >100,000 | >100,000 | [12][13] |

| 3g (cyano analog) | 250 | 500 | [12][13] |

| (±)-Ketoconazole | 250 | 250 | [12][13] |

In Vivo Efficacy

In vivo studies are crucial for evaluating the therapeutic potential of novel antifungal agents. A commonly used model is the murine model of disseminated candidiasis, which mimics systemic fungal infections in humans.

One study reported that a novel triazole derivative, compound 6c , was effective in reducing the fungal burden in the kidneys of mice infected with C. albicans at a dosage of 1.0 mg/kg.[10] Another study on novel this compound analogues with a 1,4-benzothiazine moiety showed that the racemic trans-7 analogue exhibited good in vivo activity, comparable to that of this compound.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel this compound derivatives.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][15][16][17][18][19]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of fungal isolates.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates

-

Test compounds and control drugs (e.g., this compound, fluconazole)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Subculture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the drugs in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free growth control well and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density using a spectrophotometer.

-

dot

Figure 2. Workflow for in vitro antifungal susceptibility testing.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of novel compounds on mammalian cell lines.[20][21][22]

Materials:

-

Mammalian cell line (e.g., HeLa, MRC5)

-

96-well cell culture plates

-

Cell culture medium (e.g., MEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

-

Solubilization:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and evaluation of (2S,4R)-Ketoconazole sulfonamide analogs as potential treatments for Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 13. Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. davidmoore.org.uk [davidmoore.org.uk]

- 15. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 17. njccwei.com [njccwei.com]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 20. mdpi.com [mdpi.com]

- 21. scribd.com [scribd.com]

- 22. scispace.com [scispace.com]

Whitepaper: Ketoconazole's In-Depth Mechanism of Action on the Ergosterol Biosynthesis Pathway

Abstract

This technical guide provides a comprehensive examination of the biochemical interaction between the imidazole (B134444) antifungal agent, ketoconazole (B1673606), and the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an indispensable component of the fungal cell membrane, making its synthesis an effective target for antifungal therapy.[1][2][3] this compound's primary mechanism of action is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11), which is a critical step in the conversion of lanosterol to ergosterol.[4][][6] This inhibition disrupts membrane integrity, increases permeability, and leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungistatic or fungicidal activity.[1][6] This document details the ergosterol biosynthesis pathway, elucidates this compound's inhibitory action, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.

Introduction to Fungal Sterol Biosynthesis

Fungal infections represent a significant and growing threat to public health, particularly in immunocompromised populations. The development of effective and selective antifungal agents is a critical area of research. Because fungi are eukaryotes, their cellular machinery shares similarities with that of their hosts, making it challenging to identify unique drug targets.[3] One of the most successful targets for antifungal drug development is the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][7] Its structural role is analogous to that of cholesterol in mammalian cells. Since ergosterol is specific to fungi, the enzymes involved in its synthesis are prime targets for selective antifungal agents.[3]

This compound, a broad-spectrum imidazole antifungal, was one of the first orally active azoles developed.[8] Its therapeutic efficacy is derived directly from its ability to interfere with this vital pathway.[1][4]

The Fungal Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step metabolic process involving more than 20 enzymes.[9] The pathway can be broadly divided into three main stages, beginning with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate (B85504) pathway. The critical, fungus-specific steps occur downstream of lanosterol synthesis.

The key enzymatic step targeted by azole antifungals, including this compound, is the C14-demethylation of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][10] This enzyme is essential for fungal viability.[3] Inhibition at this stage prevents the formation of ergosterol and leads to the accumulation of 14α-methylated sterols, such as lanosterol, which are toxic to the cell when incorporated into membranes.

Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on CYP51.

This compound's Core Mechanism of Inhibition

This compound exerts its antifungal effect by directly targeting and inhibiting lanosterol 14α-demethylase (CYP51).[4][6] As an imidazole derivative, this compound has a specific molecular structure that allows it to interact with the active site of this enzyme.

The mechanism involves the nitrogen atom (N-3) of this compound's imidazole ring coordinating with the heme iron atom at the catalytic center of the CYP51 enzyme.[6][11] This binding is tight and reversible, but it effectively competes with the natural substrate, lanosterol, preventing it from docking and undergoing the necessary demethylation reaction.[10]

This inhibition has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the cell membrane.[6]

-

Accumulation of Toxic Intermediates: The cell accumulates 14α-methylated sterol precursors, primarily lanosterol.[6] These abnormal sterols are incorporated into the membrane, disrupting its structure, increasing permeability, and impairing the function of membrane-bound enzymes, which ultimately leads to the inhibition of fungal growth and, at higher concentrations, cell death.[1][6]

Caption: this compound competitively inhibits CYP51 by binding to the heme iron in the active site.

Quantitative Analysis of this compound Activity

The potency of this compound can be quantified through several metrics, primarily the half-maximal inhibitory concentration (IC50) against the target enzyme (CYP51) and the minimum inhibitory concentration (MIC) against whole fungal organisms.

In Vitro Enzyme Inhibition (IC50)

The IC50 value represents the concentration of this compound required to inhibit 50% of the CYP51 enzyme's activity in a reconstituted assay. Lower IC50 values indicate higher potency. This compound demonstrates high affinity for fungal CYP51, but also binds to human CYP51, which contributes to its side effect profile.[11][12]

| Target Enzyme | Organism | This compound IC50 (µM) | Reference(s) |

| CYP51 | Candida albicans | 0.4 - 0.6 | [11] |

| CYP51 | Candida albicans | ~0.01 - 0.05 | [13][14] |

| CYP51 | Malassezia globosa | 0.176 ± 0.016 | [15] |

| CYP51 | Trypanosoma cruzi | 0.014 | [16] |

| CYP51 | Homo sapiens | 4.5 | [11] |

| CYP3A4 | Homo sapiens | 0.054 | [17] |

Note: Values can vary based on assay conditions (e.g., enzyme and substrate concentration).

Antifungal Susceptibility (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure for predicting clinical efficacy. MIC values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[18]

| Fungal Species | This compound MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | ≤0.03 - >128 | 0.5 | [19] |

| Candida sp. | N/A | 0.63 (MIC) | [20] |

| Aspergillus flavus | N/A | 0.63 (MIC) | [20] |

| Aspergillus niger | N/A | 2.5 (MIC) | [20] |

| Aspergillus fumigatus | 0.01 (Inhibits mycelia) | N/A | [21] |

Note: MIC90 is the concentration required to inhibit 90% of isolates.

Key Experimental Protocols

The study of this compound's effects relies on a set of robust and reproducible experimental protocols. Below are methodologies for key assays.

Recombinant CYP51 Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the purified target enzyme.

Objective: To determine the IC50 value of this compound against recombinant CYP51.

Methodology:

-

Protein Expression and Purification: The gene for the target CYP51 (e.g., from C. albicans) is cloned into an expression vector and expressed in E. coli. The protein is then purified using chromatography techniques (e.g., Ni-NTA affinity chromatography).[22][23]

-

Reconstitution: A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a lipid environment (e.g., liposomes).[24]

-

Inhibitor Addition: this compound is serially diluted (typically in DMSO) and added to the reaction mixture to achieve a range of final concentrations. A vehicle control (DMSO only) is included.[22]

-

Reaction Initiation: The reaction is initiated by adding the substrate (e.g., lanosterol) and the cofactor NADPH.[22][24] The mixture is incubated at a controlled temperature (e.g., 37°C).[22]

-

Reaction Termination and Extraction: The reaction is stopped after a set time (e.g., 30-60 minutes) by adding a strong base or organic solvent. The sterols are then extracted.[22]

-

Analysis: The conversion of substrate to product is quantified using HPLC or GC-MS.[23]

-

Data Analysis: The percentage of enzyme inhibition relative to the control is plotted against the this compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.[22]

Caption: A generalized workflow for an in vitro CYP51 enzyme inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

Objective: To determine the MIC of this compound against a fungal strain (e.g., Candida albicans).

Methodology (based on CLSI M27 guidelines): [18][25]

-

Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) is prepared from a fresh culture.[26]

-

Drug Dilution: this compound is serially diluted twofold in a 96-well microtiter plate containing a standard growth medium (e.g., RPMI-1640).[23][24]

-

Inoculation: The standardized fungal inoculum is added to each well. A positive control (no drug) and a negative control (no inoculum) are included.[23]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[23][26]

-

Reading the MIC: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of visible growth (e.g., ~50% reduction for azoles) compared to the positive control. This can be assessed visually or with a spectrophotometer.[18]

Ergosterol Quantification in Fungal Cells

This assay measures the reduction in total ergosterol content in fungal cells after exposure to an inhibitor.

Objective: To quantify the dose-dependent reduction of ergosterol in fungal cells treated with this compound.

Methodology:

-

Cell Culture: The fungal strain is grown in a suitable broth medium containing various concentrations of this compound (and a drug-free control) for a set period (e.g., 16-18 hours).[27][28]

-

Cell Harvesting: Cells are harvested by centrifugation, washed, and the wet weight of the cell pellet is recorded.[27][28]

-

Saponification: The cell pellet is treated with alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in methanol) and heated (e.g., at 80-85°C for 1 hour) to break open the cells and hydrolyze lipids.[28][29]

-

Sterol Extraction: Non-saponifiable lipids (including sterols) are extracted from the mixture using an organic solvent like n-heptane or pentane.[27][30]

-

Spectrophotometric Analysis: The solvent layer containing the sterols is transferred, diluted in ethanol, and the absorbance is scanned from 240 to 300 nm. The characteristic four-peaked curve indicates the presence of ergosterol and its immediate precursor, 24(28) dehydroergosterol (B162513) (DHE).[27][28][30]

-

Quantification: The ergosterol content is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm) using established equations.[27][28][30] The percentage of ergosterol reduction is then determined relative to the drug-free control.

Conclusion

This compound's antifungal activity is intrinsically linked to its targeted disruption of the ergosterol biosynthesis pathway. By potently inhibiting the essential cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), it effectively depletes the fungal cell of its primary membrane sterol and causes the accumulation of toxic precursors. This dual-impact mechanism compromises the structural and functional integrity of the fungal membrane, leading to growth inhibition. The quantitative data from IC50 and MIC assays confirm its potency against a broad spectrum of fungi. The detailed experimental protocols provided herein serve as a foundation for further research into the efficacy of this compound and the development of novel CYP51 inhibitors with improved selectivity and therapeutic profiles. A thorough understanding of this core mechanism remains fundamental for professionals engaged in antifungal drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 4. droracle.ai [droracle.ai]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of the new antimycotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. davidmoore.org.uk [davidmoore.org.uk]

- 10. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journalijpr.com [journalijpr.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 26. himedialabs.com [himedialabs.com]

- 27. journals.asm.org [journals.asm.org]

- 28. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 30. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Properties of Ketoconazole on Hepatocellular Carcinoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), an imidazole-based antifungal agent, has demonstrated significant anti-cancer properties against hepatocellular carcinoma (HCC) in vitro. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in this compound's effects on HCC cell lines. The primary anti-neoplastic activities of this compound in HCC cells are the induction of G0/G1 phase cell cycle arrest and the promotion of apoptosis. These effects are mediated through two principal signaling pathways: a p53-dependent pathway and a PTGS2-mediated mitophagy pathway. This document details the experimental protocols to assess these effects and presents quantitative data from studies on relevant HCC cell lines.

Core Mechanisms of Action

This compound exerts its anti-cancer effects on HCC cell lines primarily through two distinct, yet potentially interconnected, mechanisms:

-

Induction of G0/G1 Cell Cycle Arrest: this compound has been shown to halt the proliferation of HCC cells by arresting them in the G0/G1 phase of the cell cycle.[1][2] This arrest is more pronounced in HCC cells with wild-type p53, such as Hep G2, compared to cells with mutated or deleted p53, like Hep 3B.[1][2] The mechanism involves the upregulation of the tumor suppressor protein p53 and the subsequent increase in the expression of cyclin-dependent kinase (CDK) inhibitors p21/Cip1 and p27/Kip1.[1][2] This leads to a decrease in the protein levels of cyclin D3 and CDK4, key regulators of the G1 to S phase transition.[1]

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis in HCC cells.[3][4] This programmed cell death is triggered through at least two identified pathways:

-

p53-Dependent Apoptosis: In HCC cells with functional p53, this compound treatment leads to the nuclear accumulation of p53.[3] This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[3] The activation of caspase-3 and subsequent cleavage of Poly-(ADP ribose) polymerase (PARP) are key downstream events leading to the execution of apoptosis.[3]

-

PTGS2-Mediated Mitophagy and Subsequent Apoptosis: A novel mechanism involves the this compound-induced suppression of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2).[4][5] The downregulation of PTGS2 activates PINK1-PRKN-mediated mitophagy, leading to mitochondrial dysfunction and consequent apoptosis.[4][5] This pathway highlights a link between inflammation (via PTGS2) and mitochondrial quality control in the context of this compound's anti-cancer activity.

-

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro anti-cancer effects of this compound on HCC cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | ~50.3 (racemic) | [6][7][8][9] |

| Hep 3B | Hepatocellular Carcinoma | Not specified | |

| COLO 205 | Colorectal Carcinoma | Not specified | |

| HT 29 | Colorectal Carcinoma | Not specified |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines

| Cell Line | This compound Concentration (µM) | Duration (hours) | % of Cells in G0/G1 Phase | Citation |

| Hep G2 | 20 | Not specified | Significantly Increased | [1][2] |

| Hep 3B | 20 | Not specified | Less Profound Increase | [1][2] |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HCC Cell Lines

| Cell Line | This compound Concentration (µM) | Duration (hours) | Change in p53 Protein Level | Change in Bax/Bcl-2 Ratio | Citation |

| Hep G2 | 5 | 24 | ~3-fold increase | Increased | [3] |

| Hep 3B | Not specified | Not specified | No significant change | No significant change | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-cancer properties of this compound on HCC cell lines.

Cell Culture

-

Cell Lines:

-

Hep G2 (ATCC® HB-8065™): p53 wild-type human hepatocellular carcinoma cell line.

-

Hep 3B (ATCC® HB-8064™): p53-null human hepatocellular carcinoma cell line.

-

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed HCC cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed HCC cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

-

Procedure:

-

Treat HCC cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Procedure:

-

Treat HCC cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p27, cyclin D3, CDK4, Bax, Bcl-2, PARP, PTGS2, PINK1, PRKN, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

Caption: PTGS2-Mediated Mitophagy Pathway Leading to Apoptosis.

Caption: G0/G1 Cell Cycle Arrest Pathway Induced by this compound.

Experimental Workflows

Caption: Workflow for Cell Viability and Apoptosis Assays.

Caption: Workflow for Cell Cycle and Western Blot Analyses.

Conclusion

The in vitro evidence strongly supports the potential of this compound as an anti-cancer agent for hepatocellular carcinoma. Its ability to induce both G0/G1 cell cycle arrest and apoptosis through well-defined signaling pathways in HCC cell lines provides a solid foundation for further preclinical and clinical investigation. The differential effects observed in p53 wild-type and p53-null cell lines suggest that p53 status could be a potential biomarker for predicting the response to this compound treatment. The detailed protocols and compiled data in this guide offer a valuable resource for researchers aiming to explore and build upon these findings in the field of HCC drug discovery and development.

References

- 1. This compound induces G0/G1 arrest in human colorectal and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. This compound-induced apoptosis through P53-dependent pathway in human colorectal and hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exacerbates mitophagy to induce apoptosis by downregulating cyclooxygenase-2 in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel role for this compound in hepatocellular carcinoma treatment: linking PTGS2 to mitophagy machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 7. Dual Effects of this compound cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ketoconazole's Role in Inhibiting Steroidogenesis for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), an imidazole (B134444) antifungal agent, has been repurposed as a significant inhibitor of steroidogenesis for the treatment of various hormone-dependent cancers. Its primary mechanism of action involves the non-selective inhibition of several cytochrome P450 (CYP450) enzymes that are critical for the biosynthesis of steroid hormones, including androgens and cortisol. This technical guide provides an in-depth analysis of this compound's mechanism of action, its application in cancer therapy, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Introduction